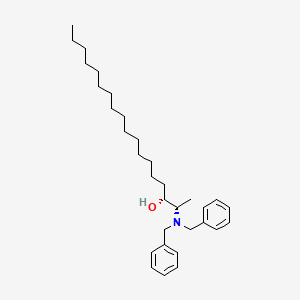
(2S,3R)-2-(dibenzylamino)octadecan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(dibenzylamino)octadecan-3-ol is a chiral compound with a complex structure, featuring both amino and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(dibenzylamino)octadecan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecanal and dibenzylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between octadecanal and dibenzylamine under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,3R)-2-(dibenzylamino)octadecan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2S,3R)-2-(dibenzylamino)octadecan-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2S,3R)-2-(dibenzylamino)octadecan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes.
類似化合物との比較
Similar Compounds
- (2S,3R)-2-(dibenzylamino)hexadecan-3-ol
- (2S,3R)-2-(dibenzylamino)dodecan-3-ol
- (2S,3R)-2-(dibenzylamino)octadecan-2-ol
Uniqueness
(2S,3R)-2-(dibenzylamino)octadecan-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
247067-43-2 |
|---|---|
分子式 |
C32H51NO |
分子量 |
465.8 g/mol |
IUPAC名 |
(2S,3R)-2-(dibenzylamino)octadecan-3-ol |
InChI |
InChI=1S/C32H51NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-21-26-32(34)29(2)33(27-30-22-17-15-18-23-30)28-31-24-19-16-20-25-31/h15-20,22-25,29,32,34H,3-14,21,26-28H2,1-2H3/t29-,32+/m0/s1 |
InChIキー |
AUGRPIHBMZBMKB-BHDXBOSCSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
正規SMILES |
CCCCCCCCCCCCCCCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


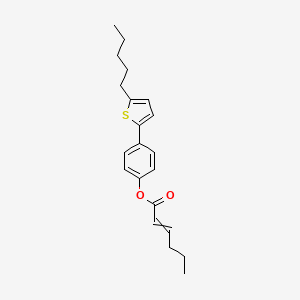

![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
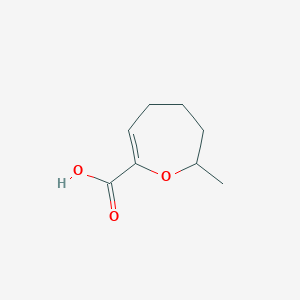
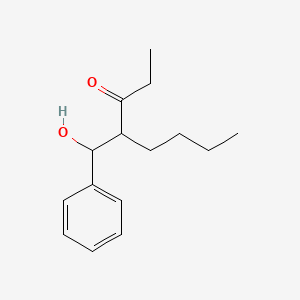


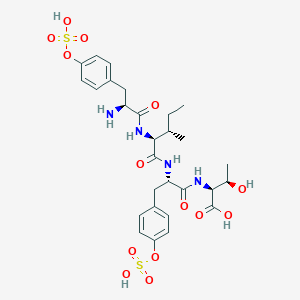
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
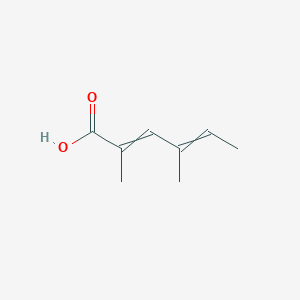
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
